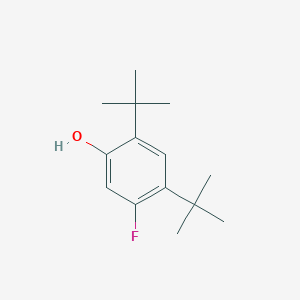
(R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chlorinated phenol derivative.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the molecule.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired enantiomer, ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the amino group is reduced to an amine.
Substitution: Substitution reactions involve replacing one functional group with another. For example, the chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are used for halogen substitution reactions.
Major Products Formed
Oxidation: The major product formed is a ketone or aldehyde derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H10ClNO2 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
Clave InChI |
YMYNFWFRFCTWEX-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)Cl)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


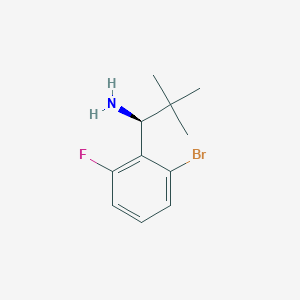
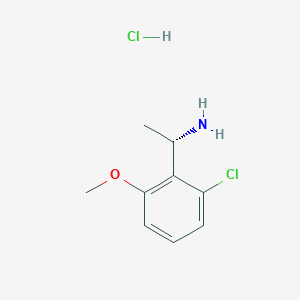
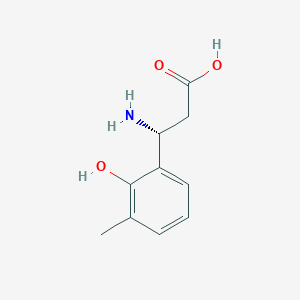
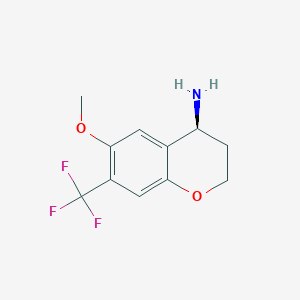
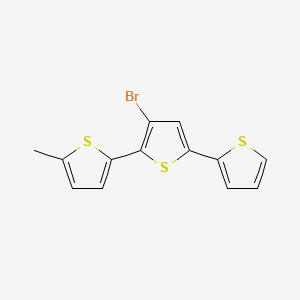
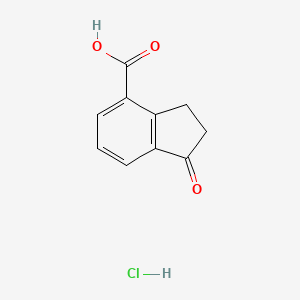
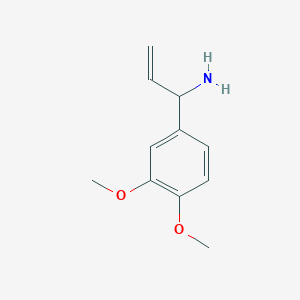

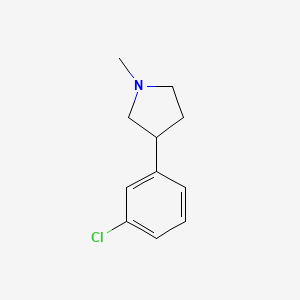
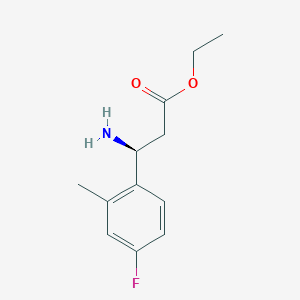
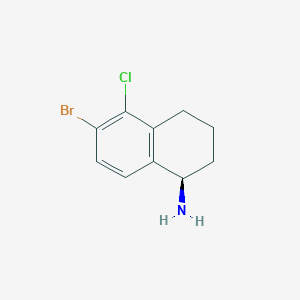

![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)
